

Application Notes and Protocols: 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B581409

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These application notes provide a comprehensive overview of the utility of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** as a key intermediate in the synthesis of pharmaceutical agents, particularly focusing on its application in the development of kinase inhibitors and apoptosis inducers. This document outlines detailed experimental protocols for key synthetic transformations and presents relevant biological data and pathway diagrams.

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a versatile building block in medicinal chemistry. [1] Its unique trifunctional structure, featuring an electrophilic aldehyde group, a metabolically robust methylsulfonyl moiety, and a fluorine atom, makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The electron-withdrawing nature of the fluoro and methylsulfonyl groups enhances the reactivity of the aldehyde, facilitating a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These characteristics are particularly valuable in the design of targeted therapies, such as kinase inhibitors and apoptosis inducers, where specific molecular interactions are crucial for efficacy.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is provided in the table below.

Property	Value	Reference
CAS Number	1197193-11-5	[2]
Molecular Formula	C ₈ H ₇ FO ₃ S	[3]
Molecular Weight	202.20 g/mol	[3]
Appearance	Solid	[3]
Purity	≥96%	[2]

Safety Precautions: **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

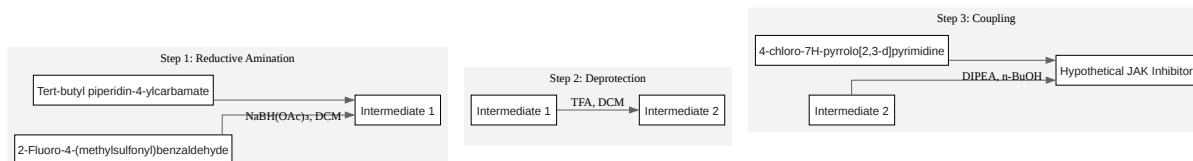
Applications in the Synthesis of Kinase Inhibitors

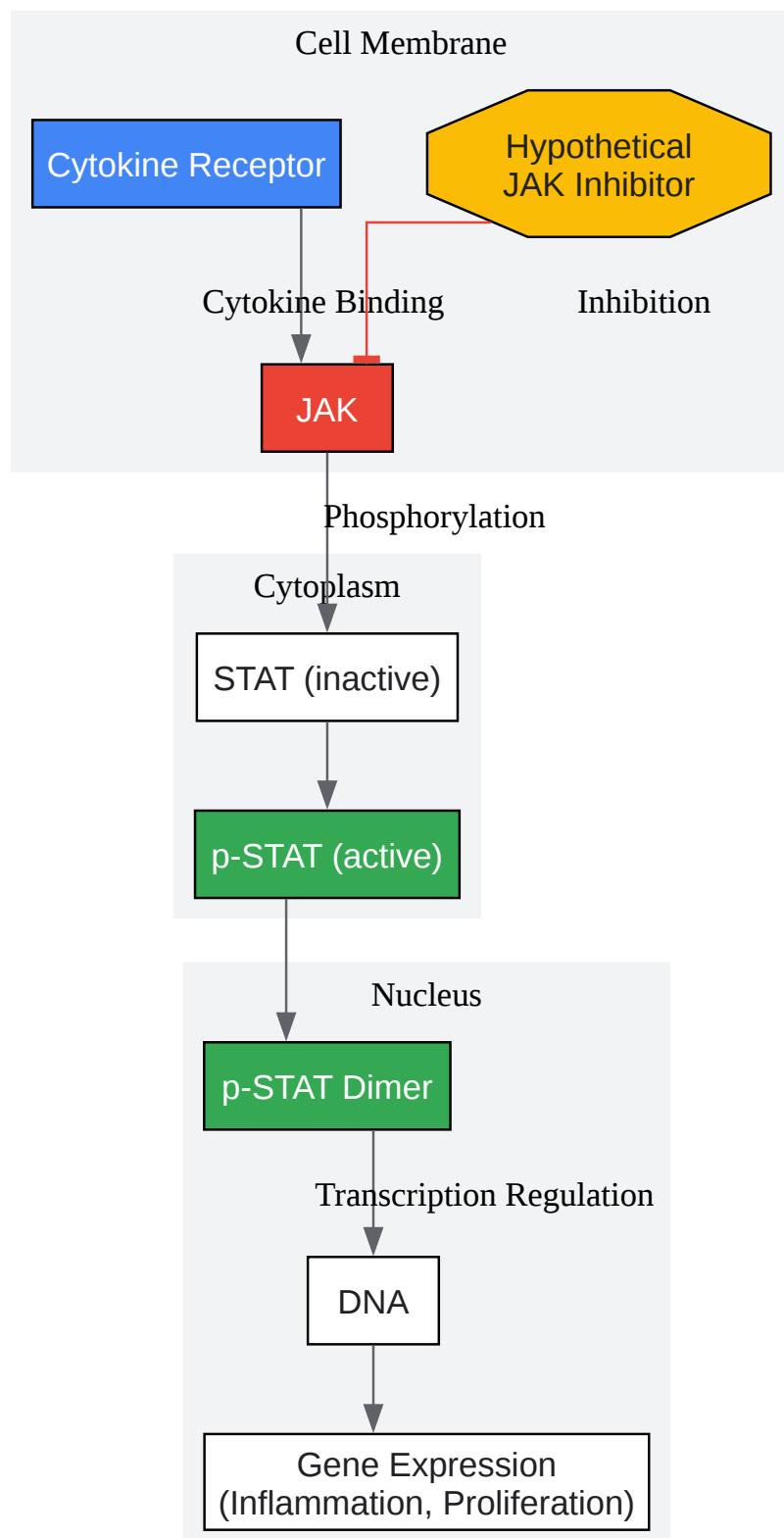
The unique structural features of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** make it an ideal scaffold for the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various inflammatory diseases and cancers.[6][7][8][9]

Proposed Synthesis of a Novel JAK Inhibitor

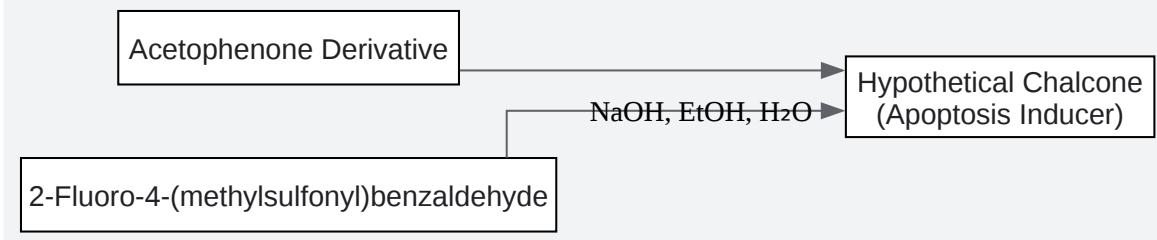
A plausible synthetic route to a novel pyrazolo[3,4-d]pyrimidine-based JAK inhibitor, analogous to known inhibitors like ruxolitinib, is outlined below. This proposed synthesis utilizes a key reductive amination step involving **2-Fluoro-4-(methylsulfonyl)benzaldehyde**.

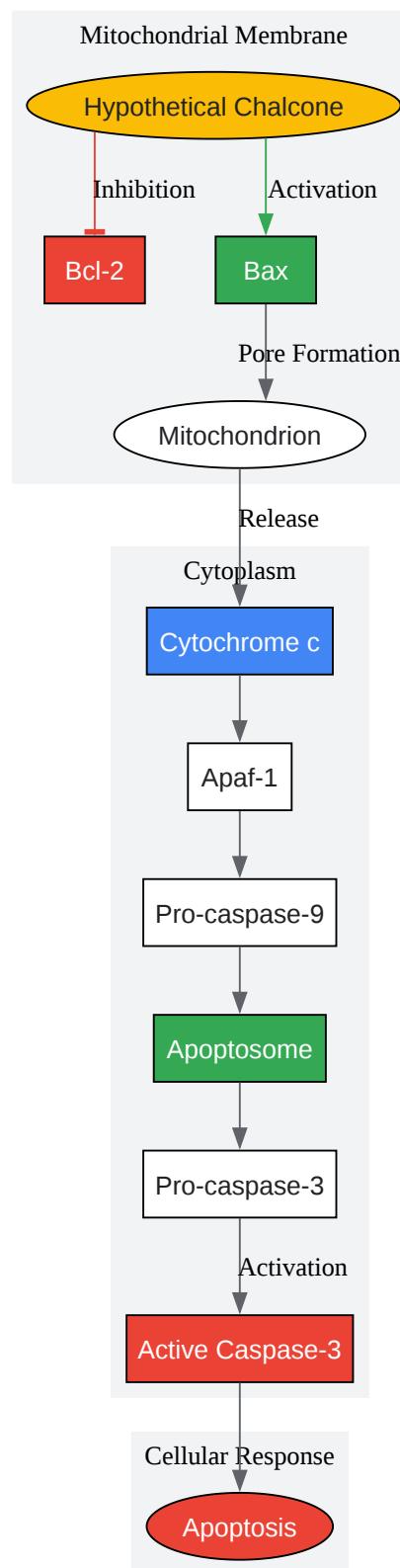
Workflow for the Synthesis of a Hypothetical JAK Inhibitor:





Step 1: Claisen-Schmidt Condensation



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